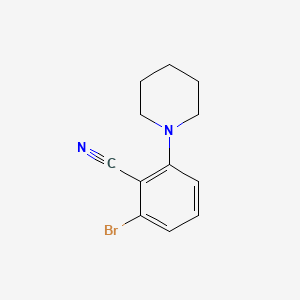

2-Bromo-6-piperidinobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

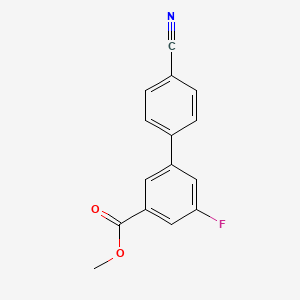

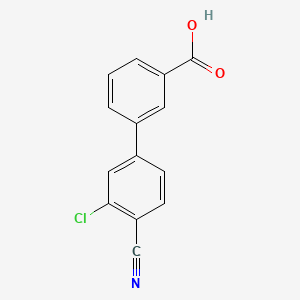

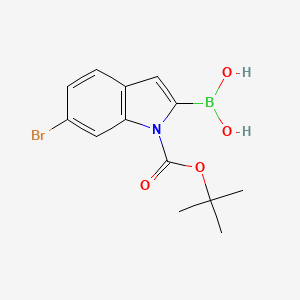

2-Bromo-6-piperidinobenzonitrile is a chemical compound with the CAS Number: 1260649-11-3 . It has a molecular weight of 265.15 . The IUPAC name for this compound is 2-bromo-6-(1-piperidinyl)benzonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13BrN2/c13-11-5-4-6-12(10(11)9-14)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.15 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Applications De Recherche Scientifique

Chiral Separation and Simulation Studies

The compound's chiral properties and the potential for enantiomeric separation were highlighted through studies on related compounds. For instance, enantiomeric resolution and simulation studies of four enantiomers of a structurally similar compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, were performed using a Chiralpak IA column. The study emphasized the significance of hydrogen bonding and π–π interactions in chiral resolution, suggesting potential applications of related compounds like 2-Bromo-6-piperidinobenzonitrile in chiral chromatographic techniques (Ali et al., 2016).

Synthesis of Piperidine Derivatives

The compound plays a role in the synthesis of piperidine derivatives. For example, 2-(2-Cyano-2-phenylethyl)aziridines were converted into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles, indicating that this compound could be used in similar synthetic routes (Vervisch et al., 2010).

Microwave-Assisted Synthesis of Novel Compounds

The compound may be involved in microwave-assisted synthesis, providing rapid reaction rates and cleaner conditions. This is evident in studies on related bromo-piperidine derivatives used for synthesizing novel compounds (Chaudhary et al., 2012).

Halodeboronation Studies

Studies on similar bromo-benzonitrile compounds have explored halodeboronation reactions, suggesting potential applications of this compound in synthetic chemistry and the development of novel molecules (Szumigala et al., 2004).

Photolabile Protecting Group for Aldehydes and Ketones

Related compounds have been used as photolabile protecting groups for aldehydes and ketones, indicating potential applications in photochemistry and molecular biology (Lu et al., 2003).

Antibacterial Activity of Novel Derivatives

The synthesis and antimicrobial activity evaluation of novel 4-Pyrrolidin-3-cyanopyridine Derivatives have been conducted, indicating that similar bromo-piperidinobenzonitrile compounds could have potential applications in the development of new antimicrobial agents (Bogdanowicz et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-6-piperidin-1-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2/c13-11-5-4-6-12(10(11)9-14)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECAOGIZKHOSKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=CC=C2)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742691 |

Source

|

| Record name | 2-Bromo-6-(piperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260649-11-3 |

Source

|

| Record name | 2-Bromo-6-(piperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B595029.png)